molecular formula C13H12ClF2N3O3 B2648110 ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate CAS No. 400073-88-3

ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2648110
CAS No.: 400073-88-3
M. Wt: 331.7
InChI Key: MYARUKRSKKDEHE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 5-amino group on the pyrazole ring, an ethyl ester at position 4, and a para-substituted phenyl group bearing a unique chloro(difluoro)methoxy moiety. The chloro(difluoro)methoxy group is notable for its steric and electronic effects, which may enhance binding affinity in therapeutic or agrochemical applications .

Properties

IUPAC Name

ethyl 5-amino-1-[4-[chloro(difluoro)methoxy]phenyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF2N3O3/c1-2-21-12(20)10-7-18-19(11(10)17)8-3-5-9(6-4-8)22-13(14,15)16/h3-7H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYARUKRSKKDEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC(F)(F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclocondensation reaction, where an aldehyde, a hydrazine derivative, and an appropriate ester are reacted together. The reaction is often carried out in the presence of a catalyst, such as alumina-silica-supported manganese dioxide, under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro(difluoro)methoxy group can be reduced to form simpler alkoxy derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions on the phenyl ring can produce halogenated or nitrated compounds.

Scientific Research Applications

Chemistry

In the realm of chemistry, ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been investigated for its role in biological research, particularly in enzyme inhibition and protein-ligand interactions. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro(difluoro)methoxy group enhances binding affinity through hydrophobic interactions. These properties make it a candidate for studying biological pathways and therapeutic targets.

Industry

In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical structure allows it to function effectively as an intermediate in the synthesis of pesticides and herbicides, contributing to agricultural productivity.

Case Studies and Research Findings

Study on Antimicrobial Properties : Research has shown that pyrazole derivatives exhibit notable antimicrobial activity. A study by Iovu et al. (2003) highlighted the fungicidal properties of related compounds, suggesting potential applications in agricultural pest control .

Anti-inflammatory Evaluation : A comparative analysis indicated that certain pyrazole derivatives possess significant inhibition of cyclooxygenase (COX) enzymes, critical targets in inflammatory pathways. This suggests that this compound could serve as a lead compound for developing anti-inflammatory agents .

Summary of Biological Activities

Activity TypeReferenceFindings
AntimicrobialIovu et al. (2003)Exhibited fungicidal properties
Anti-inflammatorySivaramakarthikeyan et al. (2022)Significant COX inhibition; comparable to diclofenac sodium
Plant Growth RegulationMing Li (2005)Regulated growth and demonstrated fungicidal activity

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro(difluoro)methoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3): Molecular Formula: C₁₂H₁₂FN₃O₂ Molecular Weight: 249.24 g/mol Key Difference: Replaces chloro(difluoro)methoxy with a single fluorine atom at the para position. Properties: Lower molecular weight and reduced steric bulk compared to the target compound. Melting point: 153–154°C. Used as a pesticide testing standard .
  • Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate (CAS 1186404-53-4): Molecular Formula: C₁₃H₁₁BrF₃N₃O₂ Molecular Weight: 378.15 g/mol Key Difference: Incorporates bromine and trifluoromethyl groups, increasing hydrophobicity and steric hindrance. Potential applications in bioactive small molecules .

Methoxy and Thioether Modifications

  • This modification may alter pharmacokinetic properties compared to the target compound .

Heterocyclic Core Modifications

  • Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate: Key Difference: Replaces the phenyl group with a chloropyridazine ring, introducing nitrogen-rich aromaticity. Such heterocyclic variations are known to enhance interactions with biological targets, such as enzymes or receptors .

Structural and Functional Implications

Electronic Effects

  • In contrast, the trifluoromethyl group in the bromo derivative (CAS 1186404-53-4) is strongly electron-withdrawing, which may improve metabolic stability .

Steric Considerations

    Biological Activity

    Ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate is a compound of significant interest within pharmaceutical and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

    Chemical Structure and Properties

    The compound has the following chemical structure:

    • Molecular Formula : C12H13ClF2N3O3
    • Molecular Weight : 305.7 g/mol
    • CAS Number : 14678-86-5

    The presence of the difluoromethoxy group and the pyrazole ring contributes to its unique biological activity.

    This compound exhibits multiple mechanisms of action:

    • Antitumor Activity : Various studies have indicated that pyrazole derivatives can inhibit key oncogenic pathways. This compound has shown potential in targeting BRAF(V600E) mutations, which are prevalent in several cancers, including melanoma .
    • Antimicrobial Effects : Research has demonstrated that this compound exhibits notable antimicrobial activity against a range of pathogens. Its effectiveness against bacterial strains suggests potential as an antibacterial agent .
    • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, thus reducing inflammation .

    Antitumor Studies

    In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was tested for cytotoxicity. The results indicated that the compound exhibited significant cytotoxic effects, especially when used in combination with doxorubicin, enhancing the drug's efficacy through a synergistic effect .

    Antimicrobial Activity

    A series of tests were conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. The results indicated a strong inhibitory effect on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL, demonstrating its potential as a new antibacterial agent .

    Case Study 1: Anticancer Efficacy

    In a controlled laboratory setting, researchers administered this compound to cultured cancer cells. The study revealed a dose-dependent decrease in cell viability, with IC50 values significantly lower than those for standard chemotherapeutic agents used in similar settings .

    Case Study 2: Antimicrobial Testing

    A comprehensive evaluation of the antimicrobial activity was performed using various strains of bacteria and fungi. The compound demonstrated potent activity against both Staphylococcus aureus and Escherichia coli, with results indicating that it could serve as an effective treatment option for infections caused by these pathogens .

    Q & A

    What are the established synthetic routes for ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate?

    Basic Synthesis
    The compound is synthesized via cyclocondensation of substituted phenylhydrazines with β-ketoesters. For example, ethyl acetoacetate reacts with 4-[chloro(difluoro)methoxy]phenylhydrazine in ethanol under reflux, followed by hydrolysis and re-esterification to yield the carboxylate . Key intermediates like 5-methyl-1-phenylpyrazole-4-carboxylate analogs are purified via recrystallization (MeOH/water) .

    How can regioselectivity challenges in pyrazole ring formation be addressed during synthesis?

    Advanced Synthesis Optimization
    Regioselectivity in pyrazole formation depends on substituent electronic effects and reaction conditions. Using polar aprotic solvents (e.g., DMF) and controlled temperature (60–80°C) enhances selectivity for the 1,4-disubstituted pyrazole core. Computational studies (DFT) predict favorable tautomeric forms, guiding reagent choice .

    What structural characterization methods are critical for confirming the compound’s crystallinity?

    Structural Analysis
    Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves the chloro(difluoro)methoxy substituent’s spatial orientation and hydrogen-bonding networks . For amorphous batches, powder XRD and differential scanning calorimetry (DSC) assess crystallinity .

    How are spectroscopic techniques like NMR and IR used to validate the compound’s structure?

    Spectroscopic Validation
    1H NMR in DMSO-d6 identifies key signals: a singlet for the pyrazole C-H proton (δ 7.73 ppm), doublets for para-substituted aromatic protons (δ 7.68–7.53 ppm), and a quartet for the ethyl ester (δ 4.22 ppm). IR confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ .

    What analytical methods ensure purity for pharmacological studies?

    Purity Assessment
    Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities ≤0.5%. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while elemental analysis validates C/H/N/O stoichiometry .

    How can computational modeling predict the compound’s reactivity or biological targets?

    Computational Studies
    Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), prioritizing synthesis for high-scoring analogs .

    What in vitro models are suitable for evaluating its biological activity?

    Biological Evaluation
    Antimicrobial activity is tested via microdilution assays (MIC against S. aureus and E. coli). Cytotoxicity is assessed using MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves (IC50) quantify potency .

    How do steric and electronic effects of the chloro(difluoro)methoxy group influence reactivity?

    Regioselectivity & Reactivity
    The electron-withdrawing chloro(difluoro)methoxy group reduces electron density at the para position, directing electrophilic substitution to the pyrazole’s amino group. Steric hindrance from the bulky substituent slows nucleophilic attack at the ester .

    What challenges arise when scaling up synthesis from milligram to gram quantities?

    Scale-up Considerations
    Exothermic reactions require controlled addition of reagents (e.g., phenylhydrazines) to prevent side products. Recrystallization efficiency decreases at larger scales, necessitating column chromatography (silica gel, ethyl acetate) for purification .

    How should stability studies be designed to assess degradation under storage conditions?

    Stability Profiling
    Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation via HPLC. Light sensitivity is evaluated by exposing samples to UV-Vis radiation. Degradation products (e.g., hydrolyzed carboxylic acid) are identified via LC-MS .

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